molecular formula C16H15NO4 B1624452 2,5-Dimethoxy-4'-nitrostilbene CAS No. 5529-38-4

2,5-Dimethoxy-4'-nitrostilbene

Cat. No.: B1624452
CAS No.: 5529-38-4
M. Wt: 285.29 g/mol
InChI Key: HVSBSYHEGIPGAW-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4’-nitrostilbene is an organic compound with the molecular formula C16H15NO4. It belongs to the stilbene family, characterized by a central ethene double bond flanked by aromatic rings. This compound is notable for its applications in various fields, including material science and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4’-nitrostilbene typically involves the reaction of 4-nitrophenylacetic acid with 2,5-dimethoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, facilitating the formation of the desired stilbene derivative .

Industrial Production Methods: While specific industrial production methods for 2,5-Dimethoxy-4’-nitrostilbene are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4’-nitrostilbene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted stilbenes depending on the reagents used.

Scientific Research Applications

2,5-Dimethoxy-4’-nitrostilbene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dimethoxy-4’-nitrostilbene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and activity .

Comparison with Similar Compounds

  • 2-Chloro-3,4-dimethoxy-4’-nitrostilbene
  • 5-Bromo-2-hydroxy-3-nitro-4’-nitrostilbene
  • 4-Dimethylamino-4’-nitrostilbene

Comparison: 2,5-Dimethoxy-4’-nitrostilbene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different levels of activity in various applications, such as nonlinear optics or biological assays .

Properties

IUPAC Name

1,4-dimethoxy-2-[2-(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-9-10-16(21-2)13(11-15)6-3-12-4-7-14(8-5-12)17(18)19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSBSYHEGIPGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234946
Record name 1,4-Dimethoxy-2-[2-(4-nitrophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5529-38-4
Record name 1,4-Dimethoxy-2-[2-(4-nitrophenyl)ethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5529-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethoxy-2-[2-(4-nitrophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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